2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride
Overview
Description
2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride, commonly known as AMPDM, is an organic compound with a wide range of uses. It is a derivative of pyrimidine and is classified as a heterocyclic amine. AMPDM is used in a variety of applications, including in the synthesis of other compounds, in laboratory experiments, and as a drug.
Scientific Research Applications
Antifungal Applications
- Antifungal Effectiveness : A study by Jafar et al. (2017) demonstrated that derivatives of dimethylpyrimidin, similar in structure to 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride, have significant antifungal properties, particularly against fungi like Aspergillus terreus and Aspergillus niger.
Antiangiogenic Potential
- Inhibitory Effects on Angiogenesis : Another research by Jafar and Hussein (2021) suggests that derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a compound closely related to this compound, show promising antiangiogenic properties, indicating potential in cancer treatment.
Synthesis and Biological Activity Studies
- Synthesis for Biological Activity Estimation : Research by Prezent et al. (2020) on related pyrimidine derivatives indicates ongoing efforts in synthesizing new compounds to evaluate their biological activities.
Pharmaceutical Screening
- Screening for Pharmaceutical Applications : Kumar et al. (2017) Kumar, Drabu, & Shalini, 2017 explored the pharmaceutical potential of related pyrimidine derivatives, particularly for anti-inflammatory applications.
Structural Studies and Chemical Properties
- Chemical and Structural Analysis : Studies such as those by Rajam et al. (2017) and Meng et al. (2012) provide insights into the crystal structure and fluorescence binding properties of similar compounds.
Reaction Mechanisms
- Exploring Reaction Mechanisms : The work of Brown and Waring (1974) and Brown and Lyall (1965) on the amination of chloropyrimidines and related reactions contribute to understanding the chemical behavior of pyrimidine derivatives.
properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-11(2)7-3-4-9-6(5-8)10-7;/h3-4H,5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKNSDAYMBQNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196146-21-0 | |
Record name | 2-Pyrimidinemethanamine, 4-(dimethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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